Sulforaphane

Content Navigation

Researchers using Glucoraphanin or broccoli extracts for Nrf2 activation studies often encounter false negatives due to lack of direct activity. Sulforaphane (CAS 4478-93-7) is the enzyme-independent Keap1-Nrf2-ARE inducer, supplied as a pale yellow liquid requiring -20°C to -80°C storage to maintain isothiocyanate reactivity. It ensures reproducible dose-response and serves as the gold-standard positive control for Nrf2/HDAC assays. Procurement of high-purity compound eliminates interfering phytochemicals, guaranteeing assay integrity.

CAS Number

Product Name

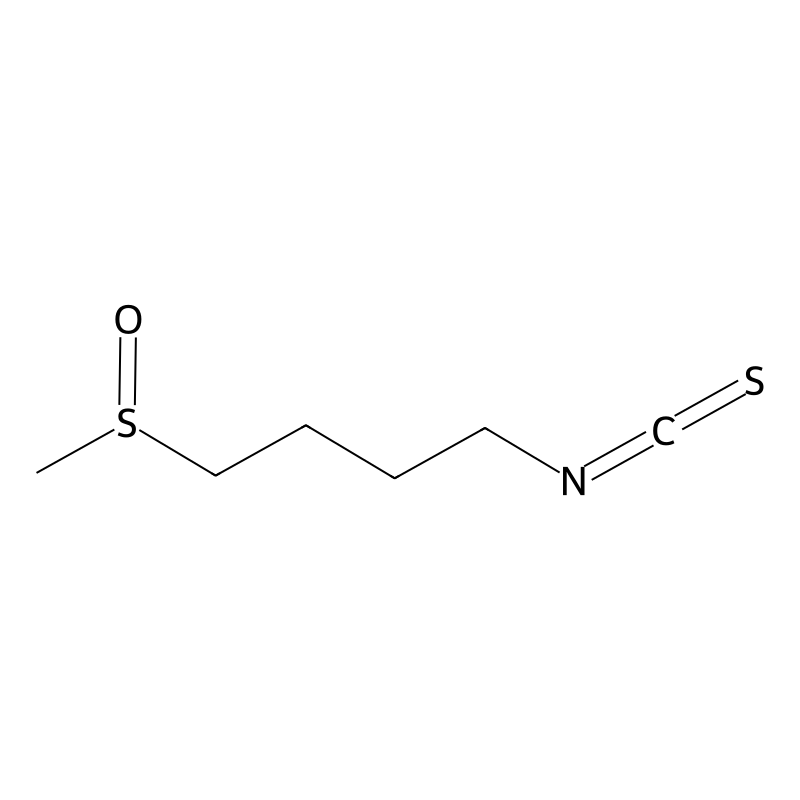

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Sulforaphane (1-isothiocyanato-4-methylsulfinylbutane) is a highly reactive aliphatic isothiocyanate and a potent, direct inducer of the Keap1-Nrf2-ARE signaling pathway [1]. Unlike complex polyphenols, its low molecular weight and lipophilic nature grant it high cellular permeability, making it a benchmark compound for studying Phase II detoxification enzyme induction (e.g., NQO1, HO-1). In procurement contexts, pure Sulforaphane is typically supplied as a pale yellow liquid that requires strict cold-chain storage (-20°C to -80°C) due to the inherent thermal instability of the free isothiocyanate group. Its primary commercial and scientific value lies in its direct, enzyme-independent bioactivity in vitro, serving as the definitive positive control for Nrf2 activation assays and epigenetic modulation studies.

Research Fit

When sourcing Nrf2 activators, substituting pure Sulforaphane with its stable glucosinolate precursor, Glucoraphanin, or unstandardized crude broccoli extracts critically compromises experimental integrity [1]. Glucoraphanin is biologically inert in eukaryotic cell cultures because it requires hydrolysis by the plant enzyme myrosinase—or mammalian gut microbiota—to yield the active isothiocyanate. Consequently, procuring Glucoraphanin for direct in vitro assays will result in false negatives for Nrf2 activation. Furthermore, substituting with crude extracts introduces variable concentrations of both the precursor and the active compound, alongside competing phytochemicals, which destroys dose-response reproducibility. For precise mechanistic studies and target validation, procurement of high-purity, isolated Sulforaphane is an absolute requirement.

Substitution Risk

Direct Nrf2 Activation vs. Inert Precursor

In cellular assays, the active isothiocyanate Sulforaphane rapidly modifies Keap1 at Cys151, inducing Nrf2 nuclear translocation within 30 minutes [1]. In stark contrast, its stable glucosinolate precursor, Glucoraphanin, remains biologically inert in vitro due to the absence of the hydrolytic enzyme myrosinase in mammalian cell lines.

| Evidence Dimension | In vitro Nrf2 activation capability without enzymatic co-treatment |

| Target Compound Data | Rapid Nrf2 activation (<30 mins) |

| Comparator Or Baseline | Glucoraphanin (0% direct activation / biologically inert) |

| Quantified Difference | Absolute requirement of myrosinase for the comparator to achieve baseline activity |

| Conditions | Mammalian cell culture (e.g., BEAS-2B cells) without exogenous myrosinase |

Buyers must procure the unstable aglycone (Sulforaphane) for direct cell-based assays, as the stable precursor (Glucoraphanin) will yield false-negative results.

Thermal Stability: Free vs. Complexed

Free Sulforaphane is highly susceptible to thermal degradation, losing approximately 50% of its integrity within one week when exposed to 37°C. To mitigate this, inclusion complexes such as alpha-cyclodextrin-stabilized Sulforaphane (SFN-αCD) have been developed, which retain nearly 70% of the intact compound after 8 weeks under identical conditions [1].

| Evidence Dimension | Intact compound retention at 37°C |

| Target Compound Data | Free Sulforaphane (~50% degradation within 1 week) |

| Comparator Or Baseline | SFN-αCD complex (~70% intact after 8 weeks) |

| Quantified Difference | >8-fold extension in thermal half-life |

| Conditions | Incubation at 37°C over 1 to 8 weeks |

This dictates procurement strategy: buyers need free SFN stored strictly at -20°C for immediate high-purity assays, but should source cyclodextrin-complexed SFN for long-term formulation stability.

Protein Binding vs. PEITC

When compared to other common isothiocyanates like Phenethyl isothiocyanate (PEITC), Sulforaphane exhibits significantly lower non-specific protein binding. In vitro studies demonstrate that the initial cellular protein binding of PEITC is almost 3-fold higher than that of Sulforaphane. After a 4-hour incubation, PEITC binding becomes 6-fold higher, heavily modifying proteins like bovine serum albumin (BSA) at cysteine residues[1].

| Evidence Dimension | Cellular protein binding ratio |

| Target Compound Data | Baseline binding (minimal increase over time) |

| Comparator Or Baseline | PEITC (3-fold higher initial binding; 6-fold higher at 4 hours) |

| Quantified Difference | 600% higher non-specific protein binding for PEITC at 4 hours |

| Conditions | In vitro cellular incubation over a 4-hour period |

Sulforaphane is less prone to non-specific protein quenching in serum-rich media, ensuring more reliable and predictable dose-response curves compared to PEITC.

Nrf2/ARE Assay Positive Control

Due to its rapid, direct modification of Keap1 without requiring metabolic activation, pure Sulforaphane is the gold-standard positive control for high-throughput screening of novel Nrf2 activators in cell culture [1].

HDAC Inhibition in Epigenetic Studies

In specialized oncology research, precise dosing of the active isothiocyanate is required to study histone deacetylase (HDAC) inhibition and subsequent chromatin remodeling, a level of precision that cannot be achieved with crude broccoli extracts or the inert precursor Glucoraphanin [1].

Stable Nutraceutical Formulation

Utilizing cyclodextrin-complexed Sulforaphane allows for the development of stable oral supplements and functional foods, overcoming the severe thermal instability of the free compound while maintaining high bioavailability and Nrf2 induction capacity [1].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

4478-93-7

Wikipedia

[Effect and Mechanism of Sulforaphane on G

Fan-Ping Wang, Cai-Juan Qiao, Yan-Wei Sun, Xiang-Yang Li, Xiao-Yu Huang, Wen-Rui Zhang, Xia Wang, Ming-Yong WangPMID: 34362481 DOI: 10.19746/j.cnki.issn.1009-2137.2021.04.006

Abstract

To investigate the effect of sulforaphane (SFN) on G/M phase arrest of acute myeloid leukemia cells and its molecular mechanism.

KG1a and KG1cells were treated by different concentrations of SFN for 48 h. Flow cytometry (FCM) was used to analyze the phase distribution of cell cycle. High-throughput sequencing was used to detect the effect of SFN on the expression of cell cycle related genes in KG1a cells. The mRNA expression of P53, P21, CDC2 and CyclinB1 were detected by qPCR. The protein expression of P53, CDC2, P-CDC2 and CyclinB1 were detected by Western blot.

Cells in the G

/M phase were increased from 11.9% to 54.0% in KG1a cells and 18.5% to 83.3% in KG1 cells after treated by SFN (8 μ mol / L) for 48 hours(P<0.001). KEGG analysis indicated that P53 pathway was enriched in KG1a cells after treated by SFN. The heat-map graph showed that SFN could change the relevant genes of the cell cycle in KG1a cells. After SFN treatment, the mRNA level of P53 and P21 were significantly increased in KG1 and KG1a cells(P<0.05 or P<0.01). The mRNA level of CDC2 showed a decrease trend with the increasing dose of SFN. At the dosage of 8 μmol /L, the mRNA expression levels of CDC2 was significantly lower than that in control group(P<0.05). At the same time, the protein level of P53 was significantly increased in KG1 and kG1a cells after treated by SFN(P<0.05). The protein level of CDC2 showed a decrease trend with the increasing dose of SFN in a dose manner(r=0.9482 and r=0.8977). The protein levels of CDC2 in SFN 8 and 12 μ mol/L groups were significantly lower than that in control group(P<0.05, P<0.01). The protein levels of P-CDC2 was increased. But the change of mRNA and protein level of CyclinB1 was not significant.

SFN induces leukemia cells to block in G

/M phase by activating P53 signaling pathway, which can inhibit the expression of CDC2 and the activity of CDC2/cyclinB1.

Rice bran-derived protein fractions enhance sulforaphane-induced anti-oxidative activity in gingival epithelial cells

Shuhei Mineo, Naoki Takahashi, Miki Yamada-Hara, Takahiro Tsuzuno, Yukari Aoki-Nonaka, Koichi TabetaPMID: 34325345 DOI: 10.1016/j.archoralbio.2021.105215

Abstract

Food-derived bioactive peptides have been reported to exhibit various beneficial effects, including anti-microbial, anti-inflammatory, and anti-oxidant properties. Oxidative stress has been implicated in the development of several inflammatory diseases such as periodontal disease. However, the anti-oxidative effect of food-derived bioactive peptides in gingival epithelial cells (GECs) is unknown. Therefore, we examined the bioactivity of the peptides in GECs.Food-derived peptide fractionations derived from rice bran, rice endosperm, corn, and soy were screened for anti-oxidative effects using anti-oxidant response element (ARE)-luciferase-transfected HEK 293 cells. The induction of anti-oxidation-related genes and proteins in GECs by the fractions were examined by quantitative PCR and Western blotting, respectively. Then, the fraction-mediated anti-oxidative effects were examined by measuring intracellular reactive oxygen species (ROS) levels using flow cytometry. Furthermore, the anti-oxidative response-related cellular signaling pathways were analyzed via Western blotting.

Although treatment with the food-derived peptides alone did not activate anti-oxidative responses, co-treatment with sulforaphane (SFN; a potent anti-oxidant) and certain food-derived peptides enhanced anti-oxidative responses in ARE-luciferase-transfected HEK 293 cells. The fractions augmented heme oxygenase-1 mRNA and protein expression in GECs. The percentage of ROS-positive cells was significantly decreased by co-treatment with SFN and peptide fractions derived from rice bran. Furthermore, the involvement of both nuclear factor erythroid 2-related factor 2 (Nrf2) and extracellular signal-regulated kinase (ERK) in the enhancement of anti-oxidative responses was demonstrated by Western blotting.

Peptides derived from rice bran enhances SFN-induced anti-oxidative responses in GECs through ERK-Nrf2-ARE signaling.

The Inhibitory Effect of Sulforaphane on Bladder Cancer Cell Depends on GSH Depletion-Induced by Nrf2 Translocation

Canxia He, Luigina P Buongiorno, Wei Wang, Jonathan C Y Tang, Natalizia Miceli, Maria Fernanda Taviano, Yujuan Shan, Yongping BaoPMID: 34443505 DOI: 10.3390/molecules26164919

Abstract

Sulforaphane (SFN), an isothiocyanate (ITCs) derived from glucosinolate that is found in cruciferous vegetables, has been reported to exert a promising anticancer effect in a substantial amount of scientific research. However, epidemical studies showed inconsistencies between cruciferous vegetable intake and bladder cancer risk. In this study, human bladder cancer T24 cells were used as in vitro model for revealing the inhibitory effect and its potential mechanism of SFN on cell growth. Here, a low dose of SFN (2.5 µM) was shown to promote cell proliferation (5.18-11.84%) and migration in T24 cells, whilst high doses of SFN (>10 µM) inhibited cell growth significantly. The induction effect of SFN on nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression at both low (2.5 µM) and high dose (10 µM) was characterized by a bell-shaped curve. Nrf2 and glutathione (GSH) might be the underlying mechanism in the effect of SFN on T24 cell growth since Nrf2 siRNA and GSH-depleting agent L-Buthionine-sulfoximine abolished the effect of SFN on cell proliferation. In summary, the inhibitory effect of SFN on bladder cancer cell growth and migration is highly dependent on Nrf2-mediated GSH depletion and following production. These findings suggested that a higher dose of SFN is required for the prevention and treatment of bladder cancer.Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (

Francis González, Julián Quintero, Rodrigo Del Río, Andrea MahnPMID: 34279379 DOI: 10.3390/molecules26134042

Abstract

Sulforaphane (SFN) is a powerful health-promoting compound found in broccoli in the form of its inactive precursor, glucoraphanin (GFN). SFN formation occurs through the enzymatic hydrolysis of glucoraphanin by myrosinase under specific chemical conditions. Its incorporation in food formulations has been hindered by the thermal instability of SFN and low concentration in. Then, extracting SFN from broccoli at a temperature below 40 °C appears as an option to recover and stabilize SFN, aiming at delivering it as a nutraceutical. We studied an eco-friendly extraction process to obtain an SFN-rich extract from broccoli. The effect of the broccoli mass/solvent ratio, ethanol concentration in the extractant solution, and extraction time on the recovery of SFN, GFN, phenolic compounds, and antioxidant activity were studied through a Box-Behnken design. The regression models explained more than 70% of the variability in the responses, adequately representing the system. The experimental factors differently affected the bioactive compound recovery and antioxidant activity of the extracts. The extraction conditions that allowed the highest recovery of bioactive compounds and antioxidant activity were identified and experimentally validated. The results may provide the basis for the design of a process to produce a sulforaphane-rich food supplement or nutraceutical by using a GRAS extractant.

Sulforaphane-loaded hyaluronic acid-poloxamer hybrid hydrogel enhances cartilage protection in osteoarthritis models

Monica Helena Monteiro do Nascimento, Felipe Nogueira Ambrosio, Débora Carajiliascov Ferraraz, Hermann Windisch-Neto, Samyr Machado Querobino, Michelle Nascimento-Sales, Carlos Alberto-Silva, Marcelo Augusto Christoffolete, Margareth K K D Franco, Ben Kent, Fabiano Yokaichiya, Christiane Bertachini Lombello, Daniele Ribeiro de AraujoPMID: 34474895 DOI: 10.1016/j.msec.2021.112345

Abstract

Sulforaphane (SFN) is an isothiocyanate with anti-arthritic and immuno-regulatory activities, supported by the downregulation of NF-κB pathway, reduction on metalloproteinases expression and prevention of cytokine-induced cartilage degeneration implicated in OA progression. SFN promising pharmacological effects associated to its possible use, by intra-articular route and directly in contact to the site of action, highlight SFN as promising candidate for the development of drug-delivery systems. The association of poloxamers (PL) and hyaluronic acid (HA) supports the development of osteotrophic and chondroprotective pharmaceutical formulations. This study aims to develop PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release and evaluate their biocompatibility and efficacy for osteoarthritis treatment. All formulations showed viscoelastic behavior and cubic phase organization. SFN incorporation and drug loading showed a concentration-dependent behavior following HA addition. Drug release profiles were influenced by both diffusion and relaxation of polymeric chains mechanisms. The PL407-PL338-HA-SFN hydrogel did not evoke pronounced cytotoxic effects on either osteoblast or chondrosarcoma cell lines. In vitro/ex vivo pharmacological evaluation interfered with an elevated activation of NF-κB and COX-2, increased the type II collagen expression, and inhibited proteoglycan depletion. These results highlight the biocompatibility and the pharmacological efficacy of PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release for OA treatment.Elevation of Chemosensitivity of Lung Adenocarcinoma A549 Spheroid Cells by Claudin-2 Knockdown through Activation of Glucose Transport and Inhibition of Nrf2 Signal

Ayaka Ito, Haruka Nasako, Risa Akizuki, Yui Takashina, Hiroaki Eguchi, Toshiyuki Matsunaga, Yuta Yoshino, Satoshi Endo, Akira IkariPMID: 34205320 DOI: 10.3390/ijms22126582

Abstract

Claudin-2 (CLDN2), a tight junctional protein, is involved in the chemoresistance in a three-dimensional spheroid culture model of human lung adenocarcinoma A549 cells. However, the mechanism has not been fully clarified. We found that the knockdown of CLDN2 expression by siRNA in the spheroid reduces the expression of glucose transporters and metabolic enzymes. In a two-dimensional culture model, the expression of these proteins was increased by glucose deprivation or fasentin, an inhibitor of glucose transporter. In addition, the expression levels of nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant enzymes including heme oxygenase-1, NAD(P)H:quinone oxidoreductase-1, and a glutamate-cysteine ligase modifier subunit were increased by fasentin. The fluorescence intensities of JC-1, a probe of mitochondrial membrane potential, and MitoROS 580, a probe of mitochondrial superoxide production, were increased by fasentin. These results suggest that mitochondrial production of reactive oxygen species is increased by glucose deficiency. The knockdown of CLDN2 enhanced the flux of 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent deoxyglucose derivative, in a transwell assay, and the accumulation of glucose and 2-NBDG in spheroid cells. The expression of Nrf2 was decreased by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane, a typical Nrf2 activator, in spheroid cells. The sensitivity of spheroid cells to doxorubicin, an anthracycline antitumor antibiotic, was enhanced by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane. We suggest that CLDN2 induces chemoresistance in spheroid cells mediated through the inhibition of glucose transport and activation of the Nrf2 signal.In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers

Elena Genova, Maura Apollonio, Giuliana Decorti, Alessandra Tesser, Alberto Tommasini, Gabriele StoccoPMID: 34204601 DOI: 10.3390/molecules26123602

Abstract

Interferonopathies are rare genetic conditions defined by systemic inflammatory episodes caused by innate immune system activation in the absence of pathogens. Currently, no targeted drugs are authorized for clinical use in these diseases. In this work, we studied the contribution of sulforaphane (SFN), a cruciferous-derived bioactive molecule, in the modulation of interferon-driven inflammation in an immortalized human hepatocytes (IHH) line and in two healthy volunteers, focusing on, a key-component player in interferon pathway, interferon signature modulation, and

expression and genotype, which contributes to SFN metabolism and excretion. In vitro, SFN exposure reduced

expression as well as interferon signature in the presence of the pro-inflammatory stimulus cGAMP (cGAMP 3 h vs. SFN+cGAMP 3 h

value < 0.0001; cGAMP 6 h vs. SFN+cGAMP 6 h

< 0.001, one way ANOVA), restoring STING expression to the level of unstimulated cells. In preliminary experiments on healthy volunteers, no appreciable variations in interferon signature were identified after SFN assumption, while only in one of them, presenting the

wild type genotype related to reduced SFN excretion, could a downregulation of

be recorded. This study confirmed that SFN inhibits

-mediated inflammation and interferon-stimulated genes expression in vitro. However, only a trend towards the downregulation of

could be reproduced in vivo. Results obtained have to be confirmed in a larger group of healthy individuals and in patients with type I interferonopathies to define if the assumption of SFN could be useful as supportive therapy.

Synergistic Interaction between 5-FU and an Analog of Sulforaphane-2-Oxohexyl Isothiocyanate-In an In Vitro Colon Cancer Model

Małgorzata Milczarek, Anna Pogorzelska, Katarzyna WiktorskaPMID: 34069385 DOI: 10.3390/molecules26103019

Abstract

Combination therapy is based on the beneficial effects of pharmacodynamic interaction (synergistic or additive) between combined drugs or substances. A considerable group of candidates for combined treatments are natural compounds (e.g., isothiocyanates) and their analogs, which are tested in combination with anticancer drugs. We tested the anticancer effect of the combined treatment of isothiocyanate 2-oxohexyl isothiocyanate and 5-fluorouracil in colon and prostate cancer cell lines. The type of interaction was described using the Chou-Talalay method. The cytostatic and cytotoxic activities of the most promising combined treatments were investigated. In conclusion, we showed that combined treatment with 5-fluorouracil and 2-oxohexyl isothiocyanate acted synergistically in colon cancer. This activity is dependent on the cytostatic properties of the tested compounds and leads to the intensification of their individual cytotoxic activity. The apoptotic process is considered to be the main mechanism of cytotoxicity in this combined treatment.Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice

Chand Basha Davuljigari, Frederick Adams Ekuban, Cai Zong, Alzahraa A M Fergany, Kota Morikawa, Gaku IchiharaPMID: 34206048 DOI: 10.3390/ijms22115995

Abstract

Acrylamide is a well characterized neurotoxicant known to cause neuropathy and encephalopathy in humans and experimental animals. To investigate the role of nuclear factor erythroid 2-related factor 2 (Nrf2) in acrylamide-induced neuropathy, male C57Bl/6JJcl adult mice were exposed to acrylamide at 0, 200 or 300 ppm in drinking water and co-administered with subcutaneous injections of sulforaphane, a known activator of the Nrf2 signaling pathway at 0 or 25 mg/kg body weight daily for 4 weeks. Assessments for neurotoxicity, hepatotoxicity, oxidative stress as well as messenger RNA-expression analysis for Nrf2-antioxidant and pro-inflammatory cytokine genes were conducted. Relative to mice exposed only to acrylamide, co-administration of sulforaphane protected against acrylamide-induced neurotoxic effects such as increase in landing foot spread or decrease in density of noradrenergic axons as well as hepatic necrosis and hemorrhage. Moreover, co-administration of sulforaphane enhanced acrylamide-induced mRNA upregulation of Nrf2 and its downstream antioxidant proteins and suppressed acrylamide-induced mRNA upregulation of tumor necrosis factor alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in the cerebral cortex. The results demonstrate that activation of the Nrf2 signaling pathway by co-treatment of sulforaphane provides protection against acrylamide-induced neurotoxicity through suppression of oxidative stress and inflammation. Nrf2 remains an important target for the strategic prevention of acrylamide-induced neurotoxicity.Sulforaphane Impact on Reactive Oxygen Species (ROS) in Bladder Carcinoma

Hui Xie, Felix K-H Chun, Jochen Rutz, Roman A BlahetaPMID: 34073079 DOI: 10.3390/ijms22115938

Abstract

Sulforaphane (SFN) is a natural glucosinolate found in cruciferous vegetables that acts as a chemopreventive agent, but its mechanism of action is not clear. Due to antioxidative mechanisms being thought central in preventing cancer progression, SFN could play a role in oxidative processes. Since redox imbalance with increased levels of reactive oxygen species (ROS) is involved in the initiation and progression of bladder cancer, this mechanism might be involved when chemoresistance occurs. This review summarizes current understanding regarding the influence of SFN on ROS and ROS-related pathways and appraises a possible role of SFN in bladder cancer treatment.Explore Compound Types